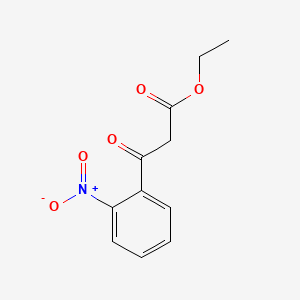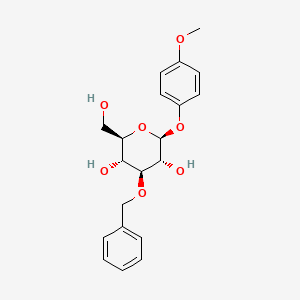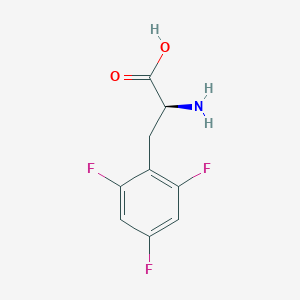![molecular formula C23H23N3 B1588884 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine CAS No. 210537-32-9](/img/structure/B1588884.png)
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
Übersicht
Beschreibung
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is a chemical compound with the molecular formula C23H23N3 It is known for its unique structure, which includes two imine groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is typically synthesized through a condensation reaction between 2,6-diacetylpyridine and 2-dimethylaniline . The reaction conditions usually involve heating the reactants in the presence of an acid catalyst to facilitate the formation of the imine bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes.
Reduction: The imine groups can be reduced to form amines.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oximes
Reduction: Amines
Substitution: Halogenated or nitro-substituted derivatives
Wissenschaftliche Forschungsanwendungen
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the imine and pyridine groups. This coordination can influence the reactivity and stability of the metal complexes formed, making it useful in catalysis and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis[1-(phenylimino)ethyl]pyridine
- 2,6-Bis[1-(2-chlorophenylimino)ethyl]pyridine
- 2,6-Bis[1-(2-methoxyphenylimino)ethyl]pyridine
Uniqueness
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is unique due to the presence of the 2-methylphenyl groups, which can influence its steric and electronic properties. This can affect its coordination behavior and reactivity compared to similar compounds with different substituents .
Eigenschaften
IUPAC Name |
1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPJMGBMVWKPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460738 | |
| Record name | 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210537-32-9 | |
| Record name | 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(1-(2-methylphenylimino)ethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the E configuration in 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine?
A: The molecule of this compound adopts an E configuration about both C=N imine bonds []. This configuration influences the overall molecular geometry and, consequently, its interactions with other molecules. The dihedral angles formed by the benzene rings with the pyridine ring, 89.68° and 53.62°, further contribute to the spatial arrangement of the molecule, potentially impacting its coordination behavior and catalytic activity.
Q2: How does the presence of Cadmium(II) influence the luminescent properties of this compound?
A: Research indicates that this compound exhibits luminescence both in solution and the solid state []. When complexed with Cadmium(II) chloride, forming [Cd(this compound)Cl2]·CH3CN, the complex displays enhanced fluorescence compared to the free ligand []. This enhancement suggests that the Cadmium(II) center plays a crucial role in promoting the radiative relaxation pathways responsible for fluorescence, likely through influencing the ligand-centered π*−π transitions.
Q3: What are the catalytic applications of this compound in polymer chemistry?
A: this compound acts as a ligand in iron-based catalysts for ethylene polymerization []. When complexed with iron dichloride, the resulting complex, in the presence of a methylaluminoxane (MAO) cocatalyst, facilitates ethylene polymerization []. The catalytic activity is influenced by factors like the aluminum-to-iron ratio, polymerization temperature, and monomer pressure []. This highlights the potential for tailoring the catalytic performance by adjusting reaction conditions and exploring different metal centers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)
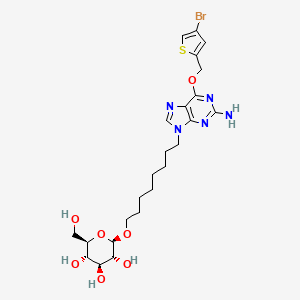
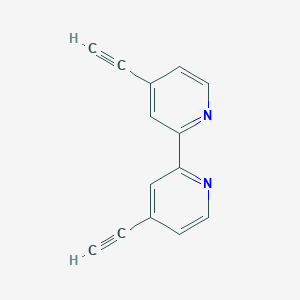
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)
